N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride
Description
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride is a thiazolo[5,4-c]pyridine derivative characterized by a benzyl group at position 5 of the tetrahydrothiazolo-pyridine core and a 2-phenoxyacetamide substituent at position 2. The hydrochloride salt enhances its solubility, a common feature in pharmaceutically active compounds.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S.ClH/c25-20(15-26-17-9-5-2-6-10-17)23-21-22-18-11-12-24(14-19(18)27-21)13-16-7-3-1-4-8-16;/h1-10H,11-15H2,(H,22,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRFVQNJOPLKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)COC3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is used in the synthesis of various derivatives. .
Mode of Action
As a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, it may share similar biochemical interactions.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, it may affect similar pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, it may have similar effects.
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyridine core with a phenoxyacetamide moiety. Its molecular formula is with a molecular weight of approximately 302.39 g/mol. The compound's structure is critical for its interaction with biological targets.
Structural Formula
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes. For instance, it may act as a tyrosinase inhibitor, which is crucial in melanin biosynthesis. This inhibition can lead to reduced melanin production in melanocytes, suggesting potential applications in skin lightening agents.
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in vitro.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further investigation is needed to elucidate its spectrum of activity.
Study 1: Tyrosinase Inhibition
A study evaluated the inhibitory effects of various thiazolo-pyridine derivatives on mushroom tyrosinase. The results showed that the compound significantly inhibited tyrosinase activity in a concentration-dependent manner, outperforming standard inhibitors like kojic acid .
Study 2: Antioxidant Efficacy
In vitro assays demonstrated that this compound exhibited strong scavenging activity against DPPH and ABTS radicals. This suggests its potential use as an antioxidant in pharmaceutical formulations .
Study 3: Antimicrobial Activity
The antimicrobial efficacy was assessed against several bacterial strains using the disc diffusion method. The compound displayed notable inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and pharmacological implications:
*Estimated based on structural analysis.
Key Structural and Functional Insights
Substituent Effects on Pharmacological Activity:
- Position 5 Modifications: Benzyl vs. Methyl/ethyl groups (e.g., ) offer reduced steric hindrance, favoring interactions with narrower binding pockets . Absence of Substituent: Compounds lacking a substituent at position 5 (e.g., ) exhibit lower molecular weights and simpler pharmacokinetic profiles, serving as foundational structures for structure-activity relationship (SAR) studies .
- Amide Group Variations: Phenoxyacetamide (Target): The phenoxy group may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., FXa), while the acetamide linker provides flexibility. Carboxylic Acid (): Critical for Edoxaban’s activity, this group directly interacts with FXa’s catalytic serine, highlighting the importance of electronegative moieties . Heterocyclic Amides (): Thiophene or furan substituents (e.g., ) improve metabolic stability by resisting oxidative degradation compared to benzamide derivatives .
Solubility and Bioavailability:
- Hydrochloride salts universally enhance water solubility, facilitating oral bioavailability.
- Bulky hydrophobic groups (e.g., tert-butyl in ) may compromise solubility but improve blood-brain barrier penetration for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
